molecular formula C21H25N3O2S B2866489 9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690252-22-3

9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2866489
CAS No.: 690252-22-3
M. Wt: 383.51
InChI Key: DDDYVOVNAYOQHF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and thiophene, a five-membered ring with one sulfur atom. Pyrimidine and thiophene derivatives are often found in pharmaceuticals and exhibit a wide range of biological activities .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrimidine and thiophene derivatives can undergo a variety of reactions, including substitutions and additions .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Researchers have explored the synthesis of various thieno[2,3-d]pyrimidine derivatives, a category to which the compound belongs. These studies often involve the transformation of related compounds to achieve new molecular structures, providing a foundational understanding of the chemical reactivity and potential applications of these compounds (Clark & Hitiris, 1984); (Bakhite, Geies & El-Kashef, 2002).

Antimicrobial Properties

  • Some studies have focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. These compounds have been found to exhibit significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015); (Tolba et al., 2018).

Synthesis of Novel Compounds

  • The synthesis of novel compounds using thieno[2,3-d]pyrimidine as a base structure has been a significant area of interest. This involves creating new derivatives with varying substituents and studying their properties and potential applications (Bakhite, Al‐Sehemi & Yamada, 2005).

Biological and Pharmacological Research

  • The biological and pharmacological properties of thieno[2,3-d]pyrimidine derivatives have been explored, particularly their potential as antimicrobial and anti-inflammatory agents. The studies highlight the diverse bioactive potential of these compounds, underscoring their relevance in drug discovery and development (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Structural Analysis and Reactivity

  • Detailed structural analysis and investigation of the reactivity of thieno[2,3-d]pyrimidine derivatives have been conducted to understand their chemical properties better. These studies are crucial for designing new compounds with desired characteristics (Volochnyuk et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrimidine derivatives exhibit anticancer activity, potentially due to their resemblance to the nucleotide base pair of DNA and RNA .

Future Directions

Future research could focus on exploring the biological activities of this compound and related derivatives. This could include testing their anticancer, antiviral, or antimicrobial activities .

Properties

IUPAC Name

10-methyl-2-oxo-N-(3,3,5-trimethylcyclohexyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-12-8-14(11-21(3,4)10-12)22-18(25)16-9-15-19(27-16)23-17-13(2)6-5-7-24(17)20(15)26/h5-7,9,12,14H,8,10-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYVOVNAYOQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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